molecular formula C30H32N2O4 B11600052 methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11600052
M. Wt: 484.6 g/mol
InChI Key: XPDGMKGBXDMNNV-IMRQLAEWSA-N
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Description

Methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrrole ring through cyclization reactions.
  • Introduction of the substituents on the pyrrole ring via electrophilic aromatic substitution or other functionalization reactions.
  • Coupling reactions to attach the various substituents to the core structure.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium on carbon, platinum).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound or its derivatives may be explored as potential drug candidates. The presence of multiple functional groups allows for interactions with various biological targets, making it a promising scaffold for drug design.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with various substituents. Examples include:

  • 2,5-Dimethyl-1-phenylpyrrole
  • 1-(4-Methoxyphenyl)-2-methylpyrrole
  • 3-Methyl-1-phenylpyrrole

Uniqueness

The uniqueness of methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific combination of substituents and the resulting chemical properties. This unique structure may confer distinct reactivity, biological activity, or material properties compared to other pyrrole derivatives.

Properties

Molecular Formula

C30H32N2O4

Molecular Weight

484.6 g/mol

IUPAC Name

methyl (4Z)-4-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C30H32N2O4/c1-19-8-7-9-25(16-19)32-20(2)17-24(21(32)3)18-27-28(30(34)36-6)22(4)31(29(27)33)15-14-23-10-12-26(35-5)13-11-23/h7-13,16-18H,14-15H2,1-6H3/b27-18-

InChI Key

XPDGMKGBXDMNNV-IMRQLAEWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=CC(=C2C)/C=C\3/C(=C(N(C3=O)CCC4=CC=C(C=C4)OC)C)C(=O)OC)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=C2C)C=C3C(=C(N(C3=O)CCC4=CC=C(C=C4)OC)C)C(=O)OC)C

Origin of Product

United States

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